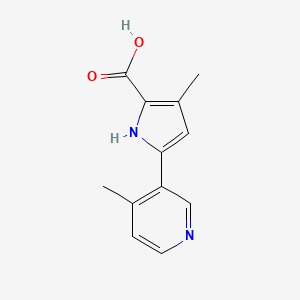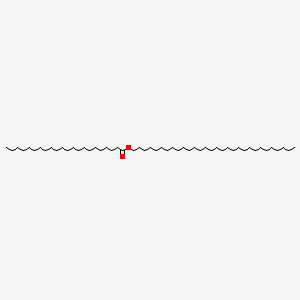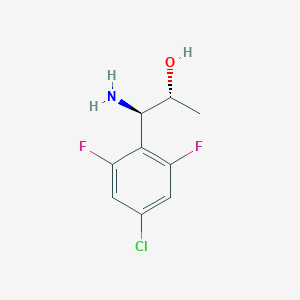![molecular formula C15H17F3N2O3 B15233010 Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one;2,2,2-trifluoroacetic acid is a spirocyclic compound that features a unique structure where a quinoline and a piperidine ring are fused together at a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one often employs scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the piperidine ring .
Scientific Research Applications
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to another ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to another ring.
Spiropyrrolidine: A spirocyclic compound with a pyrrolidine ring fused to another ring.
Uniqueness
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one is unique due to its specific combination of a quinoline and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C15H17F3N2O3 |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O.C2HF3O2/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;3-2(4,5)1(6)7/h1-4,14H,5-9H2,(H,15,16);(H,6,7) |
InChI Key |
OLAHCIFZKIGRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)




![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
